(R)-2-Chloromandelic Acid Ethyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

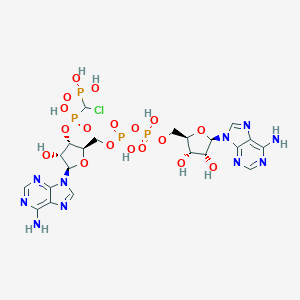

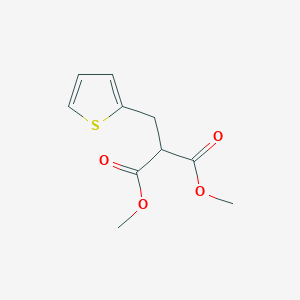

(R)-2-Chloromandelic Acid Ethyl Ester (CMAEE) is an organic compound used in a variety of scientific and industrial applications. CMAEE is a chiral molecule, meaning it has two mirror-image forms, and is used in a wide range of research applications, from biochemistry and physiology to drug development. CMAEE is used for its unique properties, such as its ability to act as an enzyme inhibitor and its low toxicity.

Scientific Research Applications

Bioconversion Methods

The pharmaceutical industry utilizes (R)-2-Chloromandelic Acid (RCM) as a chiral building block. A novel method involving the microorganism Exophiala dermatitidis NBRC6857 was developed for the asymmetric hydrolysis of racemic 2-chloromandelic acid methyl ester (CMM), producing RCM with high optical purity (97% ee). This process, enhanced by the overexpression of the estE gene in Escherichia coli, significantly increases production efficiency, suggesting potential for industrial application (Yamamura & Kita, 2019).

Enzymatic Resolution and Synthesis

Enantioselective resolution and synthesis of methyl 2-chloromandelate, a precursor to pharmaceuticals like (S)-clopidogrel, have been developed using enzyme-mediated processes. One such method employs Candida antarctica lipase A (CAL-A) for the solvent-free transesterification, yielding methyl (R)-2-chloromandelate with exceptional purity (>99% ee) and demonstrating the enzyme's stability over multiple cycles (Uhm et al., 2007). This signifies the economical and scalable potential of enzymatic resolution in producing high-purity chiral intermediates.

Comparative Analyses with Chemical Processes

A comprehensive review comparing biocatalytic and chemical processes for the production of optically pure mandelic acids and their analogues highlights the advantages of enzymatic methods in terms of product concentration, enantioselectivity, and environmental friendliness. Specific focus on dynamic kinetic resolution of mandelonitrile by nitrilases showcases the efficiency of biocatalytic approaches in achieving high concentrations of (R)-mandelic acid or (R)-2-chloromandelic acid with excellent enantiomeric excess, offering competitive alternatives to chemical synthesis (Martínková & Křen, 2018).

Optimization Strategies for Enzymatic Activity

Studies on enzyme and substrate engineering have demonstrated significant improvements in enzyme activity and enantioselectivity for the resolution of racemates. For instance, strategies combining substrate engineering with covalent immobilization of enzymes have led to remarkable enhancements in the performance of biocatalysts for the kinetic resolution of (R,S)-mandelates, presenting a viable path for optimizing the production of chiral compounds in the pharmaceutical industry (Wang, Tsai, & Chen, 2008).

Advances in Synthetic Methodologies

The synthesis of (R)-2-chloromandelic acid, an essential intermediate for various pharmaceuticals, has been explored through various methods including asymmetric synthesis and racemate resolution. The review by Yin-chu (2011) delves into these methodologies, comparing their advantages and potential for future applications in drug development (Yin-chu, 2011).

Mechanism of Action

The mechanism of action for esters involves a nucleophilic addition-elimination pathway. In the first step, the ester takes a proton (a hydrogen ion) from the hydroxonium ion. The proton becomes attached to one of the lone pairs on the oxygen which is double-bonded to the carbon . The transfer of the proton to the oxygen gives it a positive charge, but the charge is actually delocalized (spread around) much more widely than this shows .

properties

IUPAC Name |

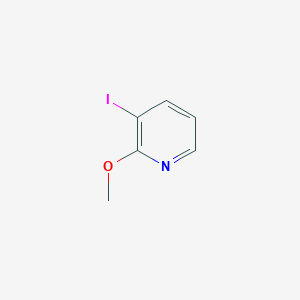

ethyl (2R)-2-(2-chlorophenyl)-2-hydroxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6,9,12H,2H2,1H3/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTUSWAHELSQMB-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C1=CC=CC=C1Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,5,6,7-Hexahydroimidazo[1,5-a]pyridine](/img/structure/B40970.png)

![2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B40974.png)